![molecular formula C13H20ClN3O2 B1432039 {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride CAS No. 1638612-39-1](/img/structure/B1432039.png)
{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Overview
Description
This compound is a derivative of piperazine, which has been studied for its potential therapeutic applications . It has been found to have affinity for alpha1-adrenergic receptors , which are a class of G-protein-coupled receptors (GPCRs) that play a significant role in various neurological conditions .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds with acceptable pharmacokinetic profiles .Mechanism of Action
Target of Action
The primary target of {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride interacts with its target, the α1-ARs, by binding to them. This interaction results in the activation or blockade of these receptors
Biochemical Pathways
The activation or blockade of α1-ARs by {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic properties of {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride include absorption, distribution, metabolism, and excretion (ADME). Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . .
Result of Action
The molecular and cellular effects of {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride’s action are primarily related to its interaction with α1-ARs. This interaction leads to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride. For instance, it is known that many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity . .
properties
IUPAC Name |
2-amino-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-5-3-2-4-11(12)15-6-8-16(9-7-15)13(17)10-14;/h2-5H,6-10,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFGMNJUGIZQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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